molecular formula C6H3BrClI B1333647 4-Bromo-2-chloro-1-iodobenzene CAS No. 31928-47-9

4-Bromo-2-chloro-1-iodobenzene

Cat. No. B1333647
CAS RN: 31928-47-9
M. Wt: 317.35 g/mol
InChI Key: OHHKQBZOURGNLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various chemical reactions, including Sandmeyer reactions, bromination, and Grignard reactions . For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline involves a Sandmeyer reaction followed by bromination and a Grignard reaction, with specific conditions optimizing the yield . While this does not directly describe the synthesis of 4-bromo-2-chloro-1-iodobenzene, it suggests possible pathways that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be influenced by the nature of the halogen bonding. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant, and type-II I...I interactions are significant in the 4-iodo derivative . This indicates that in 4-bromo-2-chloro-1-iodobenzene, similar halogen bonding interactions may play a role in determining its molecular structure.

Chemical Reactions Analysis

Halogenated benzenes can participate in various chemical reactions. For example, the photochemical reaction of iodine monochloride with bromobenzene yields chlorobenzene, which can be enriched in specific chlorine isotopes depending on the excitation wavelength . This suggests that 4-bromo-2-chloro-1-iodobenzene could potentially undergo similar photochemical reactions, leading to the formation of other halogenated products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using techniques such as NMR spectroscopy. For instance, the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase provide information on the molecular structure and the values of deuterium quadrupole coupling constants . These findings can be extrapolated to predict the NMR characteristics of 4-bromo-2-chloro-1-iodobenzene.

Scientific Research Applications

Structural Determinants in Halogenated Aromatic Compounds

4-Bromo-2-chloro-1-iodobenzene is an example of a halogenated aromatic compound. Studies like that of Pigge et al. (2006) have investigated the structural determinants in similar halogenated compounds. In their research, they found that C-X...O=C interactions are dominant in certain derivatives, whereas I...I interactions are significant in others. This kind of study is crucial for understanding the molecular interactions and structural determinants in halogenated aromatic compounds (Pigge, Vangala, & Swenson, 2006).

Vibrational Spectra in Halogenated Aromatic Cations

The study of vibrational spectra in halogenated aromatic cations is another significant area of research. Kwon et al. (2002) measured the vibrational spectra of various halobenzene cations, including chloro-, bromo-, and iodobenzene. These studies provide insights into the electronic states and reactivity of such compounds, enhancing our understanding of their chemical properties (Kwon, Kim, & Kim, 2002).

Halogenation Reactions

Research on halogenation reactions, as illustrated by Bovonsombat and Mcnelis (1993), explores the use of halogenated benzene compounds in various chemical transformations. Their work demonstrates the effectiveness of certain catalysts and halogen sources in producing halogenated compounds, which is vital for synthetic chemistry applications (Bovonsombat & Mcnelis, 1993).

Thermodynamic Properties

Understanding the thermodynamic properties of halogenated benzenes, including compounds like 4-Bromo-2-chloro-1-iodobenzene, is crucial. Oonk et al. (1998) focused on the vapor pressures and sublimation properties of related compounds. Such studies are essential for predicting the behavior of these compounds under various conditions (Oonk, Linde, Huinink, & Blok, 1998).

Safety And Hazards

4-Bromo-2-chloro-1-iodobenzene is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-2-chloro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHKQBZOURGNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370786
Record name 4-Bromo-2-chloro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-iodobenzene

CAS RN

31928-47-9
Record name 4-Bromo-2-chloro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31928-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-1-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
B Wong, X Linghu, JJ Crawford, J Drobnick, W Lee… - Tetrahedron, 2014 - Elsevier
… Our investigation commenced with the Negishi coupling of 4-bromo-2-chloro-1-iodobenzene (1a) with Reformatsky reagent ethyl 2-bromozincacetate (2a) to form ethyl 2-(4-bromo-2-…
Number of citations: 27 www.sciencedirect.com
JF Bunnett, CE Moyer Jr - Journal of the American Chemical …, 1971 - ACS Publications
On treatment with potassium anilide in liquid ammonia, 1, 2, 4-tribromobenzene (1) rearranges to 1, 3, 5-tribromobenzene (2), and there is a small amount of disproportionation to di-and …
Number of citations: 48 pubs.acs.org
J Li, M Hu, R Chen, S Zhu, J Li, Z An, L Zhang… - Journal of Molecular …, 2021 - Elsevier
… 4-Bromo-1-iodo-2-methylbenzene, 1-bromo-4-iodo-2-methylbenzene, 4-bromo-2-chloro-1-iodobenzene and 1-bromo-2-chloro-4-iodobenzene were purchased from Shanghai …
Number of citations: 7 www.sciencedirect.com
M Ohashi, T Adachi, N Ishida, K Kikushima… - Angewandte …, 2017 - Wiley Online Library
… The use of electron-deficient iodoarenes, such as 4-iodobenzotrifluoride (4 b), 4-iodobenzonitrile (4 c), and 4-bromo-2-chloro-1-iodobenzene (4 d), in the reaction with 3 a furnished the …
Number of citations: 40 onlinelibrary.wiley.com
SB Larsen, B Bang-Andersen, TN Johansen… - Tetrahedron, 2008 - Elsevier
… Starting from 4-bromo-2-chloro-1-iodobenzene (635 mg, 2 mmol) and allylamine (137 mg, 2 mmol), general procedure B (0.5 h) afforded the title compound as a colorless oil (444 mg, …
Number of citations: 44 www.sciencedirect.com
D Węgłowska, P Kula - Journal of Molecular Liquids, 2021 - Elsevier
… A mixture of 4-bromo-2-chloro-1-iodobenzene (3.97 g; 0.0125 mol), TEA (1.73 ml), DBU (1.86 ml), THF (75 ml), PdCl 2 (Ph 3 ) 2 (85 mg; 71 µmol) and CuI (14 mg; 71 µmol) was stirred at …
Number of citations: 1 www.sciencedirect.com
J Rudolph, LJ Murray, CO Ndubaku… - Journal of medicinal …, 2016 - ACS Publications
… Ethyl 2-bromoacetate I-5 was converted into the corresponding 2-bromozincacetate, which was further reacted with 4-bromo-2-chloro-1-iodobenzene using palladium-catalyzed …
Number of citations: 60 pubs.acs.org
H Lin, S Patel, F Jäkle - Macromolecules, 2020 - ACS Publications
… by quenching with Me 3 SiOTf according to a method reported in the patent literature, (47) and a similar synthesis was developed for 2 starting from 4-bromo-2-chloro-1-iodobenzene. …
Number of citations: 7 pubs.acs.org
P Prediger, Y Genisson… - Current Organic …, 2013 - ingentaconnect.com
… A triple Heck sequence was also described with 4-bromo-2chloro-1-iodobenzene 16 (Scheme 4). Lowering the reaction temperature to 90 C allowed the sequence to start with selective …
Number of citations: 30 www.ingentaconnect.com
H Lin - 2020 - search.proquest.com
… by quenching with Me3SiOTf according to a method reported in the patent literature,23 and a similar synthesis was developed for 2 starting from 4-bromo-2-chloro-1-iodobenzene. …
Number of citations: 2 search.proquest.com

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